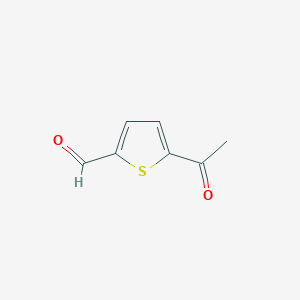

5-Acetylthiophene-2-carbaldehyde

描述

Overview of Thiophene (B33073) Derivatives in Chemical Research

Thiophene is a five-membered aromatic ring containing a sulfur atom, a structure that imparts unique physicochemical properties. longdom.orgnih.gov This heterocycle is considered electron-rich, making it more reactive than its carbocyclic counterpart, benzene, in electrophilic substitution reactions. nih.gov This reactivity, combined with the ability of the sulfur atom to engage in hydrogen bonding and coordinate with metals, makes the thiophene scaffold a "privileged" structure in medicinal chemistry. longdom.orgnih.gov Indeed, thiophene moieties are integral components of numerous FDA-approved drugs, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects. nih.govnih.gov

Beyond pharmaceuticals, thiophene derivatives are at the forefront of materials science. researchgate.net Their robust chemical nature and versatile electronic properties have led to their use in the creation of organic semiconductors, conductive polymers, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs). nih.govresearchgate.net The ability to tune the electronic and optical properties of thiophene-based materials through synthetic modification allows for the development of advanced materials for solar cells, sensors, and bioimaging. researchgate.netresearchgate.net

Strategic Importance of Formyl and Acetyl Substituents on Thiophene Rings

The strategic placement of functional groups on the thiophene ring is crucial for its application in synthesis. Functional groups are specific groups of atoms that dictate a molecule's characteristic chemical reactions. solubilityofthings.com The formyl (-CHO) and acetyl (-COCH₃) groups are of particular importance as they are versatile synthetic handles. rsc.orgmdpi.com

These carbonyl-containing groups are electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution but, more importantly, provides reactive sites for a vast range of chemical transformations. The aldehyde functionality of the formyl group can readily participate in reactions such as oxidations to form carboxylic acids, reductions to alcohols, and various condensation and coupling reactions to build more complex molecular architectures. rsc.orgossila.com Similarly, the acetyl group's ketone functionality and its alpha-protons allow for a host of reactions, including aldol (B89426) condensations, Mannich reactions, and conversion to other functional groups. rsc.orgmdpi.com The presence of both a formyl and an acetyl group on the same thiophene ring, as in 5-acetylthiophene-2-carbaldehyde, offers two distinct points of reactivity that can be selectively addressed to create bifunctional or highly elaborate structures.

Positioning of this compound within Bioactive and Functional Thiophene Scaffolds

This compound is a strategically important molecule that serves as a key intermediate in the synthesis of a wide range of bioactive and functional compounds. google.com Its structure, featuring both an aldehyde at the 2-position and an acetyl group at the 5-position, makes it a highly versatile building block. mdpi.com This disubstituted thiophene can be used to construct more complex heterocyclic systems and to introduce the thiophene moiety into larger molecules designed for specific biological or material applications.

In the context of medicinal chemistry, the scaffold of this compound is a precursor for compounds with potential therapeutic value. For example, it can be used in the synthesis of thienopyridines and other fused heterocyclic systems that are known to possess diverse pharmacological activities. longdom.orgnih.gov The ability to chemically modify both the formyl and acetyl groups allows for the systematic exploration of structure-activity relationships, a key process in drug discovery. nih.gov

In materials science, the reactive handles of this compound enable its incorporation into polymers and other advanced materials. The aldehyde and ketone functionalities can be used to create conjugated systems, which are essential for the electronic properties of organic semiconductors and dyes. researchgate.netossila.com For instance, condensation reactions with amines or active methylene (B1212753) compounds can extend the π-conjugated system, leading to materials with tailored optical and electronic properties for use in devices like OLEDs and solar cells. mdpi.com Therefore, this compound is a critical molecular component for the development of next-generation functional organic materials.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆O₂S | nih.gov |

| Molecular Weight | 154.19 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 4565-29-1 | nih.gov |

| Appearance | Solid | |

| Boiling Point | 307.4°C at 760 mmHg | |

| XLogP3 | 1.4 | nih.gov |

Spectroscopic Data of this compound

| Type | Description | Source |

| GC-MS | Mass spectrometry data available | nih.gov |

| IR | Reference spectra for related compounds like 5-Acetylthiophene-2-carboxylic acid and thiophene-2-carbaldehyde (B41791) are available. The C=O stretching for thiophene-2-carbaldehyde is reported around 1665 cm⁻¹. | chemicalbook.comresearchgate.net |

| NMR | Chemical shift data available. | nih.gov |

| UV-Vis | Poly(thiophene-2-carbaldehyde) shows absorption peaks around 443, 657, and 746 nm. | researchgate.net |

Synthetic Methodologies for this compound

The synthesis of this compound involves strategic functionalization of the thiophene ring, often building upon simpler precursors. Methodologies range from classic electrophilic substitution reactions to the construction of the thiophene ring from acyclic intermediates.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-acetylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c1-5(9)7-3-2-6(4-8)10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGDPVVLVWQENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383343 | |

| Record name | 5-acetylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4565-29-1 | |

| Record name | 5-acetylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Strategies of 5 Acetylthiophene 2 Carbaldehyde

Condensation Reactions of the Carbaldehyde Group

The presence of a carbaldehyde group in 5-acetylthiophene-2-carbaldehyde opens up numerous avenues for synthetic transformations, primarily through condensation reactions. These reactions involve the nucleophilic attack on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

Formation of Schiff Bases and Hydrazones

The reaction of the aldehyde functional group with primary amines leads to the formation of Schiff bases, which contain an azomethine group (-CH=N-). researchgate.netjetir.org These compounds are valuable intermediates in organic synthesis and have been investigated for their biological activities. researchgate.netoncologyradiotherapy.comresearchgate.net For instance, the condensation of 2-acetylthiophene (B1664040) with thiosemicarbazide (B42300) yields 2-acetylthiophene thiosemicarbazone. researchgate.net Similarly, thiophene-2-carbaldehyde (B41791) reacts with primary amines to form the corresponding Schiff bases. researchgate.netoncologyradiotherapy.comnih.gov The synthesis of Schiff bases can be achieved through traditional thermal methods or more eco-friendly approaches like ultrasound irradiation. jetir.org

Hydrazones are another class of derivatives formed by the condensation of the carbaldehyde group, in this case with hydrazine (B178648) or its derivatives. researchgate.netajgreenchem.com These reactions are typically carried out by refluxing the reactants in a suitable solvent. researchgate.net The resulting hydrazones can serve as precursors for the synthesis of various heterocyclic compounds. ajgreenchem.comresearchgate.net

Table 1: Examples of Schiff Base and Hydrazone Formation

| Aldehyde/Ketone | Amine/Hydrazine Derivative | Product | Reference |

| 2-Acetyl thiophene (B33073) | Thiosemicarbazide | 2-acetylthiophene thiosemicarbazone | researchgate.net |

| Thiophene-2-aldehyde | Thiosemicarbazide | Thiophene-2-aldehyde thiosemicarbazone | researchgate.net |

| Thiophene-2-carboxaldehyde | 2-Aminobenzoic acid | Schiff base | nih.gov |

| o-Phenylenediamine | Thiophene-2-carboxaldehyde | Schiff base | oncologyradiotherapy.com |

| 2-Acetyl thiophene | Ethylene diamine | Schiff base | jetir.org |

| 5-Acetylpyrimidines | Aryl- and hetarylhydrazines | Hydrazones | researchgate.net |

Knoevenagel Condensation with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). thermofisher.comwikipedia.org This reaction is typically catalyzed by a weak base. thermofisher.comwikipedia.org

In the context of this compound, the carbaldehyde group readily participates in Knoevenagel condensations. mdpi.comresearchgate.net Active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) are common reaction partners. organic-chemistry.org The reaction leads to the formation of α,β-unsaturated products, which are valuable intermediates in organic synthesis. wikipedia.org The efficiency of the Knoevenagel condensation can be influenced by the choice of catalyst and reaction conditions. researchgate.netorganic-chemistry.org

Table 2: Knoevenagel Condensation of Thiophene Derivatives

| Thiophene Derivative | Active Methylene Compound | Catalyst | Product | Reference |

| 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone | Malononitrile | Ammonium acetate (B1210297) | Knoevenagel condensation product | mdpi.com |

| Aromatic aldehydes | Acetylacetone | Lipoprotein lipase | Substituted alkenes | researchgate.net |

| Aldehydes | Ethyl cyanoacetate or malononitrile | Triphenylphosphine | (E)-olefins | organic-chemistry.org |

| Aldehydes or ketones | Active methylene compounds | Ethylenediammonium diacetate in [bmim]BF₄ | α,β-unsaturated compounds | organic-chemistry.org |

Aldol (B89426) Condensation Leading to Chalcone (B49325) Derivatives

The aldol condensation is a fundamental reaction in organic chemistry that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to give a conjugated enone. youtube.comtsijournals.com When an aldehyde reacts with a ketone in the presence of a base, it is known as a Claisen-Schmidt condensation, a specific type of aldol condensation that produces chalcones. tsijournals.comresearchgate.net

The carbaldehyde group of this compound can react with acetophenones or other ketones to yield thiophene-based chalcone derivatives. researchgate.net These reactions are typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. tsijournals.comnih.gov Chalcones are of significant interest due to their diverse biological activities. tsijournals.comresearchgate.net

Table 3: Synthesis of Chalcone Derivatives via Aldol Condensation

| Aldehyde | Ketone | Catalyst/Base | Product | Reference |

| Substituted aromatic aldehydes | 2-Acetyl thiophene | Not specified | Thiophene-based chalcones | researchgate.net |

| Benzaldehyde derivatives | Quinoline-2-carboxamide derivatives | NaOH/EtOH | Quinoline-2-carboxamide chalcones | nih.gov |

| Benzaldehyde | Acetophenone | KOH | Chalcone | youtube.com |

| 4-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | Chalcone derivative | tsijournals.com |

Reactions Involving the Acetyl Group

The acetyl group of this compound also provides a site for various chemical modifications.

Nucleophilic Addition Reactions

Similar to the carbaldehyde group, the carbonyl carbon of the acetyl group is electrophilic and can undergo nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org This involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Depending on the nucleophile and reaction conditions, this can lead to the formation of alcohols or other derivatives. masterorganicchemistry.comyoutube.com However, aldehydes are generally more reactive towards nucleophilic addition than ketones due to both electronic and steric factors. libretexts.org The presence of the electron-withdrawing thiophene ring can influence the reactivity of the acetyl group.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is substituted with two electron-withdrawing groups: the formyl group at position 2 and the acetyl group at position 5. Both groups deactivate the thiophene ring towards electrophilic aromatic substitution, making the reaction less facile than with unsubstituted thiophene. These deactivating groups direct incoming electrophiles to the C3 and C4 positions of the thiophene ring.

Halogenation Reactions (e.g., Bromination)

The halogenation of this compound, specifically bromination, is a key transformation for introducing a functional handle for further reactions, such as cross-coupling. Due to the deactivating nature of the acetyl and formyl groups, the electrophilic substitution occurs at one of the vacant positions on the thiophene ring, typically the C4 position.

In a related study, the bromination of 5-phenylthiophene-2-carbaldehyde (B91291) using bromine in a mixture of chloroform (B151607) and water at room temperature resulted in the formation of 4-bromo-5-phenylthiophene-2-carbaldehyde (B2369051) as the major product. bg.ac.rs This reaction proceeded alongside a minor side reaction involving decarbonylative dibromination. bg.ac.rs This suggests that under controlled, mild conditions, selective monobromination of the thiophene ring at an available position is achievable. For this compound, this would be expected to yield 4-bromo-5-acetylthiophene-2-carbaldehyde. The reaction mechanism involves the electrophilic attack of bromine on the electron-rich thiophene ring, followed by the loss of a proton to restore aromaticity. bg.ac.rs

It is important to distinguish this ring bromination from the potential α-bromination of the acetyl group's methyl hydrogens. Under acidic conditions, ketones can tautomerize to enols, which can then react with bromine. masterorganicchemistry.com However, electrophilic aromatic substitution on the thiophene ring is a competing pathway.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify thiophene-based structures.

Suzuki-Miyaura Coupling for Arylthiophene Formation

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. nih.govmdpi.comresearchgate.net For this compound, this typically involves first halogenating the thiophene ring (e.g., bromination to form 4-bromo-5-acetylthiophene-2-carbaldehyde) or starting from a halogenated precursor like 2-acetyl-5-bromothiophene (B160168).

Research has demonstrated the successful Suzuki cross-coupling of 2-acetyl-5-bromothiophene with a variety of arylboronic acids. semanticscholar.org These reactions, often carried out in water or DMF with a palladium precatalyst and a base such as potassium hydroxide, yield 5-aryl-2-acetylthiophenes in excellent yields. semanticscholar.org Microwave irradiation has been shown to accelerate these transformations significantly. semanticscholar.org The reaction is tolerant of various functional groups on the arylboronic acid, highlighting its broad applicability.

| Arylboronic Acid | Product | Solvent | Catalyst Loading | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | 2-Acetyl-5-phenylthiophene | Water | 0.25 mol% | 98% | semanticscholar.org |

| 4-Methylphenylboronic acid | 2-Acetyl-5-(p-tolyl)thiophene | Water | 0.25 mol% | 96% | semanticscholar.org |

| 4-Methoxyphenylboronic acid | 2-Acetyl-5-(4-methoxyphenyl)thiophene | Water | 0.25 mol% | 95% | semanticscholar.org |

| 4-Fluorophenylboronic acid | 2-Acetyl-5-(4-fluorophenyl)thiophene | Water | 0.25 mol% | 96% | semanticscholar.org |

C–H Functionalization and Arylation Reactions

Direct C–H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In this approach, a C–H bond on the thiophene ring is directly coupled with a suitable partner.

For substrates like 2-acetylthiophene, direct arylation at the C5 position has been achieved using arenediazonium chlorides with a copper chloride catalyst. researchgate.net This method provides a pathway to 5-aryl-2-acetylthiophenes directly from 2-acetylthiophene, showcasing a C-H activation approach. researchgate.net Furthermore, palladium-catalyzed direct arylation of thiophene derivatives with aryl bromides is a well-established method that tolerates a wide range of functional groups, including acetyl and formyl groups. researchgate.net These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com

More complex C–H activation pathways have also been explored. For instance, a palladium-catalyzed process involving a 1,4-palladium migration has been used for the C–H arylation of 2-substituted thiophenes at the C3 position. rsc.org While this specific methodology was demonstrated on other thiophene derivatives, it points to the potential for achieving regioselective C-H functionalization at positions other than the most activated C5 site.

Oxidation Reactions of Carbonyl Functionalities

The presence of two different carbonyl groups in this compound allows for selective transformations. The aldehyde group is generally more susceptible to oxidation than the ketone group.

Selective Oxidation Processes (e.g., to carboxylic acid derivatives)

The selective oxidation of the formyl group in this compound to a carboxylic acid group yields the valuable intermediate 5-Acetylthiophene-2-carboxylic acid. chemicalbook.com This transformation can be achieved using various oxidizing agents under conditions that leave the acetyl group intact.

A common method for oxidizing aldehydes to carboxylic acids in the presence of other functional groups is the use of buffered hypohalite solutions. For example, the oxidation of 5-nitro-2-formyl-thiophene to 5-nitrothiophene-2-carboxylic acid was successfully carried out using bromine in a mixture of acetic acid and sodium acetate with water. chemicalbook.com The reaction proceeded at elevated temperatures to give the carboxylic acid in high yield. chemicalbook.com This method's selectivity for the aldehyde group makes it highly applicable for the synthesis of 5-Acetylthiophene-2-carboxylic acid from this compound.

| Starting Material | Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Nitro-2-formyl-thiophene | Bromine/Sodium Acetate | Acetic acid, Water, 70-80°C | 5-Nitrothiophene-2-carboxylic acid | 81% (pure) | chemicalbook.com |

Spectroscopic Characterization and Structural Elucidation of 5 Acetylthiophene 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 5-acetylthiophene-2-carbaldehyde provides a detailed fingerprint of its proton environments. The aldehyde proton (CHO) characteristically appears as a singlet at a downfield chemical shift, typically around δ 9.95 ppm. nih.gov The protons of the thiophene (B33073) ring appear as distinct signals. For instance, in a related derivative, 4-phenylthiophene-2-carbaldehyde, the thiophene protons at positions 3 and 5 show singlets at δ 8.1 ppm and δ 7.8 ppm, respectively. nih.gov In another example, 5-chloro-2,2-thiophene-5-carbaldehyde, the protons at positions 3 and 5 of the thiophene ring exhibit two doublets at δ 4.10 and δ 7.01 ppm. nih.gov

The methyl protons of the acetyl group (CH₃) typically resonate as a singlet further upfield. In derivatives like 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde, the methyl protons on the phenyl ring appear as a singlet at δ 2.35 ppm. nih.gov The coupling patterns between adjacent protons on the thiophene ring are also diagnostic, often exhibiting doublet or multiplet signals depending on the substitution pattern. nih.gov

Table 1: ¹H NMR Chemical Shifts (ppm) for this compound and Related Derivatives

| Compound | Aldehyde Proton (CHO) | Thiophene Protons | Acetyl Protons (CH₃) | Other Protons |

|---|---|---|---|---|

| 4-Phenylthiophene-2-carbaldehyde | 9.95 (s) | 8.1 (s, H-3), 7.8 (s, H-5) | - | 7.3-7.5 (m, Aryl-H) |

| 4-(3,5-bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde | 9.99 (s) | 7.84 (s, H-3), 7.24 (s, H-5) | - | 8.06 (s, Aryl-H4), 7.99 (s, Aryl-H2, H6) |

| 4-(p-tolyl)thiophene-2-carbaldehyde | - | 7.9 (s, H-3), 7.7 (s, H-5) | - | 7.2-7.4 (m, Aryl-H), 2.37 (s, CH₃) |

| 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde | 9.94 (s) | 8.0 (s, H-3), 7.79 (s, H-5) | - | 6.9 (s, Aryl-H4), 7.2 (s, Aryl-H2, H6), 2.35 (s, CH₃) |

Data compiled from various sources. nih.govrsc.org s: singlet, t: triplet, m: multiplet, J: coupling constant in Hz.

The ¹³C NMR spectrum of this compound and its derivatives provides valuable information about the carbon skeleton. The carbonyl carbon of the aldehyde group is typically the most downfield signal, appearing around δ 183.1 ppm for thiophene-2-carbaldehyde (B41791). rsc.org The carbonyl carbon of the acetyl group is also found in the downfield region.

The carbon atoms of the thiophene ring resonate in the aromatic region, typically between δ 120 and δ 150 ppm. rsc.orgoregonstate.edu For thiophene-2-carbaldehyde, the ring carbons appear at δ 144.0, 136.5, 135.2, and 128.4 ppm. rsc.org The carbon of the methyl group in the acetyl substituent appears significantly upfield.

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound and Related Derivatives

| Compound | Aldehyde Carbonyl (CHO) | Thiophene Carbons | Acetyl Carbonyl (C=O) | Acetyl Methyl (CH₃) | Other Carbons |

|---|---|---|---|---|---|

| Thiophene-2-carbaldehyde | 183.1 | 144.0, 136.5, 135.2, 128.4 | - | - | - |

| 4-Methylbenzaldehyde | 192.1 | - | - | - | 145.6, 134.2, 129.9, 129.8, 22.0 |

| 4-Chlorobenzaldehyde | 191.0 | - | - | - | 141.1, 134.8, 131.0, 129.6 |

Data compiled from various sources. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The aldehyde C=O stretching frequency is typically observed in the range of 1660-1680 cm⁻¹. For thiophene-2-carbaldehyde, this band appears at 1665 cm⁻¹. researchgate.net The acetyl C=O stretching vibration is also found in this region, often at a slightly different frequency, allowing for potential distinction between the two carbonyls. The aromatic C-H stretching vibrations of the thiophene ring appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the acetyl group is observed just below 3000 cm⁻¹. researchgate.net The characteristic C-S stretching vibration of the thiophene ring is typically found in the fingerprint region of the spectrum.

In derivatives of this compound that contain hydrogen bond donors (e.g., hydroxyl or amino groups), IR spectroscopy can be used to study intermolecular and intramolecular hydrogen bonding. These interactions typically lead to a broadening and a shift to lower frequency of the stretching vibrations of the involved functional groups (e.g., O-H or N-H).

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net The conjugated system, which includes the thiophene ring and the two carbonyl groups, gives rise to strong π-π* transitions, typically observed at shorter wavelengths. The n-π* transitions, which are generally weaker, arise from the excitation of a non-bonding electron from the oxygen atom of the carbonyl groups to an anti-bonding π* orbital and are observed at longer wavelengths. The exact position and intensity of these absorption bands can be influenced by the solvent and the presence of other substituents on the thiophene ring.

Analysis of Electronic Transitions and Solvent Effects

The electronic absorption spectrum of this compound is dictated by its conjugated system, which includes the thiophene ring and two carbonyl functional groups. The spectra typically display bands corresponding to π→π* and n→π* electronic transitions. researchgate.net The position and intensity of these absorption bands are sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. nih.gov

Solvent effects arise from differential solvation of the molecule's ground and excited states. koreascience.kr For this compound, two primary types of transitions are expected:

π→π Transitions:* These high-intensity absorptions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. As solvent polarity increases, this transition typically undergoes a bathochromic shift (a shift to longer wavelengths). koreascience.kr This occurs because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. shivajicollege.ac.in

n→π Transitions:* This second type of transition involves the promotion of a non-bonding electron (from the oxygen atoms of the acetyl and formyl groups) to a π* antibonding orbital. These transitions are generally lower in intensity than π→π* transitions. In polar, protic solvents, the n→π* transition typically exhibits a hypsochromic shift (a shift to shorter wavelengths). youtube.com This is because the lone pairs of electrons on the oxygen atoms can form hydrogen bonds with the solvent, which stabilizes the ground state more than the excited state, thereby increasing the energy required for the transition. shivajicollege.ac.inyoutube.com

The solvatochromic behavior is a result of nonspecific (dipole-dipole) and specific (hydrogen bonding) solute-solvent interactions. koreascience.kr A detailed analysis using multi-parameter regression models, such as the Kamlet-Taft equation, can quantify the contributions of solvent acidity, basicity, and polarity/polarizability to the observed spectral shifts. koreascience.kr

Table 1: Expected Solvatochromic Shifts for this compound This table illustrates the generally expected shifts based on spectroscopic principles; specific experimental values may vary.

| Transition Type | Solvent Type | Expected Shift (Relative to Non-Polar Solvent) | Rationale |

| π→π | Polar (Aprotic) | Bathochromic (Red Shift) | Stabilization of the more polar π excited state lowers the transition energy. koreascience.kr |

| n→π | Polar (Protic) | Hypsochromic (Blue Shift) | Stabilization of the ground state non-bonding electrons via hydrogen bonding increases the transition energy. shivajicollege.ac.inyoutube.com |

| n→π | Apolar / Non-Polar | Baseline Reference | Minimal solute-solvent interactions provide a baseline absorption maximum. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₆O₂S, corresponding to a molecular weight of approximately 154.19 g/mol . nih.gov

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule forms a radical cation (M⁺•), which then undergoes a series of fragmentation events to produce smaller, charged fragments. The fragmentation of this compound is primarily governed by the stability of the resulting ions and neutral losses, with cleavage adjacent to the carbonyl groups (α-cleavage) being a dominant pathway. libretexts.org

Key expected fragmentation pathways include:

Loss of a Methyl Radical (•CH₃): Alpha-cleavage at the acetyl group can lead to the loss of a methyl radical (15 Da), resulting in a prominent acylium ion at m/z 139.

Loss of an Acetyl Radical (•COCH₃): Cleavage of the bond between the acetyl group and the thiophene ring results in the loss of an acetyl radical (43 Da), producing a resonance-stabilized fragment at m/z 111. libretexts.org

Loss of a Formyl Radical (•CHO): Cleavage of the bond between the formyl group and the ring can lead to the loss of the formyl radical (29 Da), yielding an ion at m/z 125. libretexts.org

Loss of a Hydrogen Radical (•H): A common fragmentation for aldehydes is the loss of the formyl hydrogen (1 Da), which would produce a strong [M-1]⁺ peak at m/z 153. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Mass of Loss (Da) | Fragmentation Pathway |

| 154 | [C₇H₆O₂S]⁺• | - | 0 | Molecular Ion (M⁺•) |

| 153 | [C₇H₅O₂S]⁺ | •H | 1 | α-Cleavage: Loss of the hydrogen from the aldehyde group. libretexts.org |

| 139 | [C₆H₃O₂S]⁺ | •CH₃ | 15 | α-Cleavage: Loss of the methyl from the acetyl group. libretexts.org |

| 125 | [C₆H₅OS]⁺ | •CHO | 29 | α-Cleavage: Loss of the formyl radical. libretexts.org |

| 111 | [C₅H₃OS]⁺ | •COCH₃ | 43 | α-Cleavage: Loss of the acetyl radical. libretexts.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. While specific crystal structure data for this compound is not broadly published, analysis of related thiophene derivatives demonstrates the power of this method.

For this compound, a crystallographic study would reveal:

Planarity: The degree of planarity of the thiophene ring and the extent to which the acetyl and formyl substituents lie in the same plane.

Conformation: The relative orientation (syn or anti) of the carbonyl groups with respect to the sulfur atom in the thiophene ring.

Intermolecular Interactions: The presence of any significant intermolecular forces, such as C-H···O hydrogen bonds or π-π stacking, which dictate the crystal packing arrangement.

The structural data obtained from X-ray crystallography is invaluable for understanding structure-property relationships and for computational modeling studies.

Table 3: Representative Structural Data for Thiophene Derivatives from Crystallographic Analysis The following table presents typical bond lengths and angles for a substituted thiophene ring system to illustrate the type of data obtained from X-ray crystallography. These are not the specific experimental values for this compound.

| Structural Parameter | Atom(s) Involved | Typical Value (Å or °) | Significance |

| Bond Length | C=O (carbonyl) | ~1.22 Å | Indicates the double bond character of the carbonyl group. |

| Bond Length | C-S (thiophene) | ~1.71 Å | Defines the geometry of the heterocyclic ring. |

| Bond Length | C-C (thiophene) | ~1.37 - 1.44 Å | Shows the partial double bond character within the ring. |

| Bond Angle | C-S-C (thiophene) | ~92° | Reflects the internal angle of the five-membered ring. |

| Bond Angle | C-C=O (acetyl) | ~120° | Consistent with sp² hybridization of the carbonyl carbon. |

Computational and Theoretical Studies of 5 Acetylthiophene 2 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and properties of thiophene-based compounds. mdpi.comnih.govjmaterenvironsci.com DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity and potential applications of these molecules. jmaterenvironsci.comnih.govresearchgate.net

Geometry Optimization and Molecular Structure Prediction

Theoretical calculations using DFT methods, such as B3LYP with a 6-31G(d) basis set, are employed to determine the most stable conformation (optimized geometry) of 5-acetylthiophene-2-carbaldehyde and its derivatives. jmaterenvironsci.com These calculations aim to find the minimum energy structure by adjusting bond lengths, bond angles, and dihedral angles. jmaterenvironsci.com The optimized structures of thiophene (B33073) derivatives often reveal a quasi-planar conformation, where the thiophene ring and its substituents lie in nearly the same plane. jmaterenvironsci.com For instance, studies on related thiophene compounds have shown that consecutive units can have dihedral angles of approximately 180°. jmaterenvironsci.com The accuracy of these computational methods is often validated by comparing the calculated three-dimensional structure with experimental data obtained from X-ray crystallography, with good agreement indicating the reliability of the theoretical model. nih.gov

Table 1: Selected Optimized Geometrical Parameters of a Thiophene Derivative

| Parameter | Bond Length (Å) / Angle (°) |

| C=O | 1.21 |

| C-S | 1.76 |

| C-C (ring) | 1.37 - 1.44 |

| C-C (substituent) | 1.48 |

| O-C-C | 120.5 |

| C-S-C | 92.2 |

| Note: This table presents typical bond lengths and angles for a thiophene derivative as specific data for this compound was not available in the provided search results. The data is illustrative of parameters obtained through DFT calculations. |

Vibrational Frequency Calculations and Spectral Assignments

Vibrational frequency analysis is a key component of computational studies, providing a theoretical infrared (IR) spectrum that can be compared with experimental data. mdpi.commdpi.com These calculations are performed at the same level of theory as the geometry optimization to ensure the structure corresponds to a true energy minimum, which is confirmed by the absence of imaginary frequencies. mdpi.com The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. For example, in thiophene derivatives, characteristic vibrational frequencies for the C=O, C-H, and C-S bonds can be identified. This comparison between theoretical and experimental spectra helps in the structural confirmation of the synthesized compounds and provides a deeper understanding of their vibrational properties. mdpi.commdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to investigate the electronic excited states and to simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. mdpi.commdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). mdpi.comub.ac.id These calculations often show good agreement with experimental spectra, with discrepancies typically being small. mdpi.com For thiophene-based compounds, the electronic transitions are often of the π → π* type, originating from the conjugated system of the thiophene ring and its substituents. nih.gov The solvent effects on the UV-Vis spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com However, it is noted that for some thiophene compounds, TD-DFT may produce qualitatively incorrect features in the predicted spectra, and more advanced methods might be necessary for a precise description of their excited states. nih.gov

Electronic Structure Analysis

The electronic structure of this compound is fundamental to its chemical reactivity and optical properties. Analysis of the frontier molecular orbitals and the molecular electrostatic potential provides a detailed picture of the electron distribution and reactive sites within the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.netuomphysics.net A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic excitation. jmaterenvironsci.comresearchgate.net For thiophene derivatives, both the HOMO and LUMO are typically π-orbitals distributed over the conjugated system. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Thiophene Derivative

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

| Ionization Potential | 6.5 |

| Electron Affinity | 2.5 |

| Note: This table presents typical values for a thiophene derivative as specific data for this compound was not available in the provided search results. The values are illustrative of parameters obtained through DFT calculations. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. uomphysics.net The MEP map displays different colors to represent the electrostatic potential on the molecule's surface. researchgate.net Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net In a molecule like this compound, the oxygen atoms of the acetyl and carbaldehyde groups are expected to be in the red region, indicating their nucleophilic character, while the regions around the hydrogen atoms would be in the blue region. uomphysics.net

Natural Bond Orbital (NBO) Analysis for Inter/Intra Molecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. materialsciencejournal.org It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, which collectively contribute to its stability. materialsciencejournal.orgperiodicodimineralogia.it

In the context of thiophene derivatives, NBO analysis reveals significant insights into their electronic structure. For instance, studies on related thiophene derivatives have shown that the stability of the molecule arises from hyperconjugative interactions and charge delocalization. materialsciencejournal.orgnih.gov The analysis of the Fock matrix in the NBO basis can quantify the intensity of interactions between electron donors (Lewis-type orbitals) and electron acceptors (non-Lewis type orbitals). materialsciencejournal.org A large stabilization energy E(2) associated with these interactions indicates a strong conjugation system. materialsciencejournal.org

For example, in the analysis of various salicylanilide (B1680751) derivatives, which share some structural similarities with functionalized thiophenes, NBO analysis has demonstrated the transfer of electron density from lone pairs of oxygen, nitrogen, and chlorine atoms to the antibonding π* and σ* orbitals of C-C, C-O, and C-N bonds. materialsciencejournal.org This intramolecular charge transfer leads to the stabilization of the molecule. materialsciencejournal.org A notable example is the strong intramolecular hyperconjugative interaction of n2(O11)→π*(C12-O13), which results in a stabilization of 45.25 kcal/mol and a significant increase in electron density (0.213e) in the antibonding orbital, consequently weakening the respective bond. materialsciencejournal.org

Similarly, NBO analysis performed on thiophene derivatives has been used to understand their chemical reactivity and structural properties. nih.gov These calculations, often carried out using Density Functional Theory (DFT) at levels like B3LYP/6-311++G(d,p), provide information on the natural atomic orbital occupancies and the nature of hybrid orbitals. nih.govresearchgate.net For instance, the analysis can reveal charge transfer from a lone pair of an atom to a σ* orbital of a bond, confirming processes like adsorption. periodicodimineralogia.it

Interactive Data Table: Second-Order Perturbation Theory Analysis of Fock Matrix for a Representative Thiophene Derivative (Hypothetical Data Based on Common Findings)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) O8 | σ* (C2-C3) | 2.5 | 0.85 | 0.045 |

| LP (1) S1 | π* (C4-C5) | 5.8 | 0.28 | 0.038 |

| π (C2-C3) | π* (C4-C5) | 20.1 | 0.25 | 0.065 |

| π (C4-C5) | π* (C6-O7) | 18.5 | 0.27 | 0.062 |

Note: This table is a generalized representation based on typical NBO analysis results for similar compounds and is for illustrative purposes.

Thermodynamic Parameters and Energetic Behaviors

The thermodynamic properties of this compound and its derivatives are crucial for understanding their stability, reactivity, and behavior under various conditions. Experimental techniques and computational methods are employed to determine key parameters such as enthalpies of formation, combustion, sublimation, and vaporization.

For instance, the standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) at 298.15 K for 2-acetyl-5-nitrothiophene (B1359909) was determined to be -(48.8 ± 1.6) kJ·mol⁻¹. researchgate.net This value was derived from the standard molar enthalpy of formation in the crystalline phase (ΔfH°m(cr)), which was obtained from the standard molar enthalpy of combustion (ΔcH°m) measured by rotating bomb combustion calorimetry, and the standard molar enthalpy of sublimation (ΔcrgH°m) determined by the Knudsen mass loss effusion method. researchgate.net

Similarly, for other thiophene derivatives, such as 2-thiophenecarbonitrile (B31525) and 3-thiophenecarbonitrile, the standard molar enthalpies of formation in the liquid phase (ΔfH°m(l)) were reported as 198.5 ± 1.6 kJ·mol⁻¹ and 197.0 ± 1.4 kJ·mol⁻¹, respectively. researchgate.net These values were derived from their standard molar enthalpies of combustion and vaporization. researchgate.net

The study of solvation thermodynamics for derivatives like 2-amino-4,5-dimethylthiophene-3-carboxamide (B112713) (ADTC) in different solvents provides insights into solute-solvent interactions. pcbiochemres.com For ADTC in mixed ethanol-water solvents, the Gibbs free energy (ΔG) and entropy (ΔS) of solvation were found to increase with a higher mole fraction of ethanol, indicating more favorable solute-solvent interactions. pcbiochemres.com Conversely, the enthalpy change (ΔH) decreased, suggesting a more endothermic solvation process. pcbiochemres.com

Interactive Data Table: Thermodynamic Properties of Selected Thiophene Derivatives at 298.15 K

| Compound | ΔfH°m(l) (kJ·mol⁻¹) | ΔlgH°m (kJ·mol⁻¹) |

| 2-Thiophenecarbonitrile | 198.5 ± 1.6 | 49.5 ± 1.1 |

| 3-Thiophenecarbonitrile | 197.0 ± 1.4 | 51.6 ± 1.9 |

Source: Data derived from experimental measurements. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are indispensable computational tools for investigating the interaction of small molecules like this compound and its derivatives with biological macromolecules, such as proteins and enzymes. These studies are fundamental in drug design and discovery, helping to predict the binding affinity and mode of interaction of a ligand with its target.

The process often begins with building a three-dimensional model of the target receptor, especially if a crystal structure is unavailable. rsc.org For example, molecular modeling of the human 5-hydroxytryptamine 2A (5-HT2A) receptor, a G-protein coupled receptor implicated in various neurological disorders, has helped identify key residues involved in ligand binding. rsc.org

Docking studies then place the ligand into the binding site of the receptor to predict its orientation and binding energy. This allows for the identification of potential inhibitors or activators. For instance, δ-carboline derivatives have been investigated as potential anticancer agents by targeting α-topoisomerase II. nih.gov In such studies, a library of designed compounds is screened for their drug-likeness based on criteria like Lipinski's rule of five, followed by ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. nih.gov

The most promising candidates are then subjected to molecular docking analysis to evaluate their binding affinity and interactions with the active site of the target protein. nih.gov For example, docking studies of designed δ-carboline derivatives with the ATP binding pocket of α-Topo II revealed that the succinimide (B58015) moiety could form crucial hydrogen bond networks. nih.gov Further analysis using molecular dynamics simulations can assess the stability of the protein-ligand complex over time. nih.gov

These computational approaches enable the rational design of novel derivatives with improved binding affinities and selectivity. rsc.orgnih.gov

Advanced Applications and Research Frontiers of 5 Acetylthiophene 2 Carbaldehyde and Its Derivatives

Medicinal Chemistry Research

The exploration of 5-Acetylthiophene-2-carbaldehyde in medicinal chemistry has yielded a plethora of derivatives with promising biological profiles. These compounds are being investigated for their potential to treat a range of diseases, from infectious diseases to cancer.

Development of Bioactive Poly-Heterocycles

This compound serves as a crucial building block for the synthesis of more complex, poly-heterocyclic systems. Through condensation reactions with various nucleophiles, researchers have been able to construct novel molecular architectures with enhanced biological activities. For instance, the condensation of a 2-acetylthiophene (B1664040) derivative with nitrogen nucleophiles like 5-amino-1,2,4-triazole and 2-aminobenzimidazole (B67599) has led to the formation of iminothiophene derivatives. nih.gov Similarly, reaction with malononitrile (B47326) as a carbon nucleophile yields further complex thiophene (B33073) compounds. nih.gov These multi-ring systems are of great interest as they can interact with multiple biological targets, potentially leading to more effective and selective drugs. The synthesis of carbohydrazide (B1668358) derivatives from thiophene precursors is another area of focus, as these compounds are known to possess a wide spectrum of biological activities, including anticancer and antimicrobial effects. ajgreenchem.com

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. frontiersin.org Novel thiophene derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

One study reported the synthesis of iminothiophene derivatives, with one particular compound featuring a benzimidazole (B57391) moiety showing more potent activity against Pseudomonas aeruginosa than the standard drug gentamicin. nih.gov Several of these new compounds also exhibited activity against four different fungal species. nih.gov Another research effort focused on thiophene derivatives that were effective against colistin-resistant Acinetobacter baumannii and E. coli. frontiersin.org The bactericidal effects of some of these compounds were demonstrated through time-kill curve assays. frontiersin.org

The antimicrobial potential of these compounds is often attributed to the presence of the thiophene ring combined with other heterocyclic systems and functional groups. For example, the incorporation of a pyridine (B92270) side chain has been shown to result in excellent antimicrobial activity. researchgate.net

Below is a table summarizing the antimicrobial activity of selected thiophene derivatives.

| Compound/Derivative | Target Organism | Activity | Reference |

| Iminothiophene with benzimidazole | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |

| Thiophene derivatives 4 and 8 | Colistin-resistant A. baumannii and E. coli | Bactericidal effects | frontiersin.org |

| Thiophene derivative with pyridine side chain | Various bacteria | Excellent antimicrobial activity | researchgate.net |

| 5-Nitro-2-thiophene carboxaldehyde | S. aureus, Enterococcus, E. coli, S. typhi | Antibacterial activity | researchgate.net |

Antiviral Properties

The search for new antiviral agents has led researchers to explore thiophene-based compounds. Chalcones derived from aryl aldehydes and various acetophenones have shown promise in this area. xisdxjxsu.asia A study on chalcone (B49325) derivatives of 5-arylfuran-2-carbaldehydes demonstrated their potential against Avian Influenza Virus (AIV) H9N2 and Infectious Bronchitis Virus (IBV). xisdxjxsu.asia Several of the synthesized compounds were able to maintain a hemagglutination (HA) titer of 0 after being challenged with the AIV, indicating high potency. xisdxjxsu.asia

The antiviral activity of these compounds is often linked to their ability to interfere with viral replication or entry into host cells. For instance, some chalcone derivatives have been found to inhibit the replication of the Tobacco Mosaic Virus (TMV). pensoft.net The structural diversity that can be achieved by modifying the basic chalcone scaffold allows for the fine-tuning of antiviral activity against specific viruses.

| Compound/Derivative | Target Virus | Key Finding | Reference |

| Chalcone derivatives of 5-arylfuran-2-carbaldehydes | Avian Influenza Virus (AIV) H9N2 | Maintained HA titer at 0 | xisdxjxsu.asia |

| Chalcone derivatives of 5-arylfuran-2-carbaldehydes | Infectious Bronchitis Virus (IBV) | Effective with a titer value of zero | xisdxjxsu.asia |

| Chalcone derivatives with 1,2,4-triazine (B1199460) moiety | Tobacco Mosaic Virus (TMV) | Curative, protective, and inactivation potential | pensoft.net |

| 2-Thiopyrimidine-5-carbonitrile derivatives | Bovine Viral Diarrhea Virus (BVDV) | Promising antiviral activity | ekb.eg |

Anticancer and Antitumor Agents

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound have emerged as promising candidates. researchgate.netrasayanjournal.co.in Researchers have synthesized and evaluated a variety of thiophene-based compounds for their cytotoxic activity against several human cancer cell lines.

One study focused on 3-aryl thiophene-2-aryl/heteroaryl chalcones, with some compounds showing superior anticancer activity against human colon cancer cell lines (HCT-15) when compared to the reference drug doxorubicin. rasayanjournal.co.in Another research group synthesized palladium(II) complexes of thiophene thiosemicarbazones, which exhibited significant growth inhibition against a panel of human cancer cell lines, including colon, cervical, hepatocellular, breast, and prostate cancer cells. researchgate.net The introduction of a metal complex can often enhance the pharmacological activity of the parent ligand. researchgate.net

The anticancer mechanism of these compounds can vary, but they often induce apoptosis (programmed cell death) in cancer cells. The planar nature of the thiophene ring may facilitate binding to biological receptors, contributing to their antitumor effects. nih.gov

The following table presents the in vitro anticancer activity of selected thiophene derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 3-Aryl-thiophene-2-aryl/heteroaryl chalcone (5a) | HCT-15 (colon) | 21 µg/mL | rasayanjournal.co.in |

| 3-Aryl-thiophene-2-aryl/heteroaryl chalcone (5g) | HCT-15 (colon) | 22.8 µg/mL | rasayanjournal.co.in |

| Palladium(II) complex (C2) | Caco-2 (colon), HeLa (cervical), Hep-G2 (hepatocellular), MCF-7 (breast), PC-3 (prostate) | Broad-spectrum growth inhibition | researchgate.net |

| Thiophene-2,5-dicarbohydrazide derivative (D5) | MCF-7 (breast) | High inhibitory activity | semanticscholar.org |

Anti-Inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in a variety of diseases. Thiophene derivatives have been investigated for their potential to mitigate these processes. The aromaticity and hydrophobicity of the thiophene ring are thought to enhance membrane permeability, which could augment their anti-inflammatory efficacy. nih.gov

Research has shown that certain thiophene-based compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.net These molecules often target enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the inflammatory cascade. nih.gov

In terms of antioxidant activity, some carbohydrazide derivatives containing a thiophene nucleus have demonstrated the ability to scavenge free radicals. ajgreenchem.com This dual anti-inflammatory and antioxidant profile makes these compounds attractive for the development of treatments for diseases with an inflammatory component.

Drug Design and Pharmacomodulation

The thiophene ring is a crucial component in many compounds with therapeutic importance, which has spurred research into synthesizing new, biologically active thiophene analogs. mdpi.com this compound and its derivatives serve as key intermediates in the development of novel therapeutic agents due to their ability to undergo various chemical transformations.

Researchers have successfully synthesized a range of 4-arylthiophene-2-carbaldehyde compounds through Suzuki-Miyaura cross-coupling reactions. nih.gov These compounds have demonstrated notable biological activities, including antibacterial, hemolytic, anti-urease, and nitric oxide (NO) scavenging capabilities. nih.gov For instance, one derivative, 3-(5-formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile, exhibited excellent antibacterial activity against Pseudomonas aeruginosa and was also an effective NO scavenger. nih.gov Another derivative, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, showed superior hemolytic action and significant urease inhibition. nih.gov

Furthermore, 5-carboxy-2-acetylthiophene, a derivative of this compound, is a known intermediate in the production of a thienylthiazole derivative used as a therapeutic agent for heart diseases like arrhythmia and coronary heart disease. google.com The synthesis of carbohydrazide derivatives, which have applications in pharmacochemistry, also highlights the utility of such compounds. ajgreenchem.com These derivatives are known to possess a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. ajgreenchem.com

Table 1: Biological Activities of 4-Arylthiophene-2-carbaldehyde Derivatives

| Compound | Biological Activity | Target/Observation | Reference |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile | Antibacterial | Pseudomonas aeruginosa (IC50: 29.7 µg/mL) | nih.gov |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile | Nitric Oxide Scavenging | IC50: 45.6 µg/mL | nih.gov |

| 4-(3-Chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Hemolytic Action | Superior | nih.gov |

| 4-(3-Chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Urease Inhibition | IC50: 27.1 µg/mL | nih.gov |

Material Science Research

The unique electronic and structural properties of thiophene-based compounds make them highly valuable in material science. This compound and its derivatives are instrumental in the creation of advanced materials with diverse functionalities.

Development of Functional Materials

Thiophene derivatives are essential in the development of advanced materials, including those used in dye-sensitized organic solar cells and light-emitting devices. nih.gov The versatility of this compound allows for its use as a building block in the synthesis of more complex molecules for these applications. For example, it can undergo Claisen-Schmidt condensations to produce chalcone libraries, and its keto and aldehyde groups permit sequential reactions, which is advantageous in creating functional materials. chemshuttle.com

Application in Optoelectronic Devices (e.g., Dyes, Photovoltaic applications)

Thiophene-based materials are pivotal in the field of organic electronics. Derivatives of this compound are used in the development of conductive polymers and organic photovoltaics. For instance, 5-phenylthiophene-2-carbaldehyde (B91291) is utilized in organic solar cells to enhance efficiency.

Derivatives such as 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde (B1602825) have been used to create aggregation-induced emission (AIE) two-photon fluorescent probes for applications like brain vasculature imaging. ossila.com These probes have shown high brightness and photostability. ossila.com Additionally, a mitochondria-anchoring photosensitizer derived from this compound has demonstrated efficient ablation of cancer cells and excellent reactive oxygen species (ROS) generation under visible light. ossila.com

The synthesis of novel copolymers for organic solar cells, such as those based on thienothiophene, further underscores the importance of thiophene carbaldehydes in this area. mdpi.commdpi.com These materials are designed to improve the power conversion efficiency of photovoltaic devices. rsc.org

Table 2: Applications of this compound Derivatives in Optoelectronics

| Derivative | Application | Key Finding | Reference |

| 5-Phenylthiophene-2-carbaldehyde | Organic Solar Cells | Component to improve efficiency | |

| 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | Fluorescent Probes | Efficient brain vasculature imaging | ossila.com |

| Mitochondria-anchoring photosensitizer | Photodynamic Therapy | Efficient cancer cell ablation and ROS generation | ossila.com |

| Thienothiophene-based copolymers | Organic Solar Cells | Development of high-efficiency donor materials | mdpi.comrsc.org |

Coordination Chemistry and Catalysis

The aldehyde and acetyl groups of this compound provide excellent coordination sites for metal ions, making it a valuable ligand in coordination chemistry and a precursor for catalysts.

Ligand Design and Metal Complex Synthesis

This compound and its derivatives are versatile ligands for the synthesis of metal complexes. The Schiff base, 2-acetylthiophene-2-thenoylhydrazone, derived from 2-acetylthiophene, can act as a multidentate ligand, forming complexes with various transition metals such as oxovanadium(IV), manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). ias.ac.in

Similarly, new thiosemicarbazone ligands derived from 2-acetyl-5-methylthiophene (B1664034) have been synthesized and used to form palladium(II) complexes. researchgate.netresearchwithrutgers.com The coordination of these ligands to the metal can occur in different fashions, for example, in a tridentate or bidentate manner. researchgate.netresearchwithrutgers.com The resulting metal complexes exhibit interesting structural and electronic properties.

Catalytic Applications (e.g., C-H functionalization, Reduction)

Thiophene-based compounds are not only important as ligands but also have direct applications in catalysis. Poly(thiophene-2-carbaldehyde) has been synthesized using hydrochloric acid as a catalyst. journalskuwait.org Derivatives of this compound also play a role in catalytic reactions. For example, Suzuki-Miyaura cross-coupling reactions, which are a powerful tool for forming carbon-carbon bonds, are used to synthesize various aryl-substituted thiophenes. nih.gov These reactions are crucial for creating a diverse range of functionalized thiophene derivatives. nih.gov

Table 3: Metal Complexes with Ligands Derived from Acetylthiophene

| Ligand | Metal Ion | Complex Type | Reference |

| 2-Acetylthiophene-2-thenoylhydrazone | VO(IV), Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Mononuclear and binuclear Schiff base complexes | ias.ac.in |

| 2-Acetyl-5-methylthiophene thiosemicarbazone | Pd(II) | Palladium(II) complexes | researchgate.netresearchwithrutgers.com |

Agrochemical Research

The exploration of this compound and its derivatives in agrochemical research has opened new avenues for the development of novel plant growth regulators. While the direct application of this compound is not extensively documented, its derivatives have been the focus of studies investigating their influence on plant growth and development. Thiophene-containing compounds, in general, are recognized for their potential in the agrochemical industry. mdpi.com

Plant Growth Regulators

Research into the derivatives of this compound has primarily centered on their potential to act as plant growth regulators, which can either promote or inhibit plant development. These synthetic compounds often mimic natural plant hormones and can influence various physiological processes. nih.gov

Detailed research has been conducted on aminophosphonic derivatives synthesized from thiophene-2-carbaldehyde (B41791), a closely related precursor to this compound. These studies provide valuable insights into how modifications of the thiophene scaffold can lead to significant plant growth regulating activities.

One study investigated the phytotoxicity of newly synthesized thiophene-derived aminophosphonic acid esters on both monocotyledonous (oat - Avena sativa) and dicotyledonous (radish - Raphanus sativus) plants. nih.gov The findings from this research demonstrated that certain derivatives exhibited significant inhibitory effects on plant growth, suggesting their potential use as herbicides or growth retardants. nih.govresearchgate.net

The research evaluated the effect of various N-substituted dimethyl aminomethylphosphonate (B1262766) derivatives of thiophene. The substitution on the amino group was found to play a crucial role in the observed phytotoxicity. For instance, derivatives with a methylphenyl group showed a stronger inhibition of plant growth compared to others. nih.gov

The inhibitory effects were quantified by measuring the dry weight of the treated plants and calculating the EC50 values, which represent the concentration of the compound that causes a 50% reduction in a measured response, in this case, plant growth.

Table 1: Phytotoxicity of Thiophene-Derived Aminophosphonates on Oat and Radish

| Compound | Substituent on Amino Group | Oat Dry Weight Inhibition (%) | Radish Dry Weight Inhibition (%) |

| 2a | 2-methylphenyl | Significant inhibition | Significant inhibition |

| 2b | 3-methylphenyl | Significant inhibition | Significant inhibition |

| 2c | 4-methylphenyl | Lower inhibition | Lower inhibition |

| 2d | 2-methoxyphenyl | Data not specified | Data not specified |

| 2e | 3-methoxyphenyl | Data not specified | Data not specified |

| 2f | 4-methoxyphenyl | Data not specified | Data not specified |

| 2g | Phenyl | Data not specified | Data not specified |

| 2h | tert-butyl | Data not specified | Data not specified |

| Data derived from qualitative descriptions in the research papers where specific percentages were not provided. nih.govnih.gov |

Further studies on these compounds against common weeds like Galinsoga parviflora (gallant soldier), Chenopodium album (lamb's quarters), and Rumex acetosa (common sorrel) revealed that the substitution pattern on the phenyl ring of the N-phenylaminophosphonates significantly influenced their herbicidal activity. nih.gov The ortho-substituted derivative consistently showed the highest toxicity to the tested weeds. nih.gov

Table 2: Herbicidal Activity of N-methylphenyl Aminophosphonates on Weeds (EC50 in mg/kg)

| Compound | Substituent | Galinsoga parviflora | Chenopodium album | Rumex acetosa |

| 2a | 2-methylphenyl | 275.6 | 434.0 | 186.7 |

| 2b | 3-methylphenyl | 558.2 | 572.3 | 212.2 |

| 2c | 4-methylphenyl | >1000 | >1000 | >1000 |

| Source: Data extracted from a study on the phytotoxicity of thiophene-derived aminophosphonates. nih.gov |

These findings underscore the potential of designing targeted plant growth regulators by modifying the chemical structure of this compound derivatives. The research highlights that the thiophene moiety is a valuable scaffold for developing new agrochemicals with specific activities, ranging from growth inhibition of weeds to potentially more subtle regulatory effects on crop plants. A patent for the use of furan (B31954) and thiophene derivatives as plant-growth regulating agents further supports the interest in this class of compounds for agricultural applications. google.com

Future Directions and Emerging Research Avenues for 5 Acetylthiophene 2 Carbaldehyde

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 5-Acetylthiophene-2-carbaldehyde and its derivatives, researchers are actively exploring novel synthetic pathways that offer higher yields, reduced reaction times, and greater atom economy.

One promising approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov This method has been successfully employed to synthesize a variety of 4-arylthiophene-2-carbaldehydes in moderate to excellent yields by coupling 4-bromothiophene-2-carbaldehyde with different arylboronic acids or esters. nih.gov The versatility of this reaction allows for the introduction of a wide range of substituents onto the thiophene (B33073) ring, enabling the fine-tuning of the molecule's properties for specific applications.

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic protocols. researchgate.net This includes the use of water as a solvent, the development of catalyst-free reactions, and the application of energy-efficient techniques like ultrasound and microwave irradiation. researchgate.net For instance, the synthesis of 2-aminothiophenes, which are structurally related to this compound, has been achieved in water using sodium polysulfides under ultrasound activation, demonstrating a greener alternative to traditional methods. researchgate.net

Future research in this area will likely focus on the development of one-pot synthesis procedures and the use of heterogeneous catalysts to simplify purification processes and enable catalyst recycling. mdpi.com The Vilsmeier-Haack reaction is another powerful tool that has been utilized for the synthesis of 5-aryl-2-acetylthiophene derivatives, and further optimization of this reaction could lead to more efficient and sustainable synthetic routes. mdpi.com

Advanced Computational Approaches and Machine Learning in Compound Design

Molecular docking studies have been instrumental in predicting the binding affinities and interaction modes of thiophene derivatives with various biological targets. researchgate.netnih.gov For example, the molecular docking of thiazole (B1198619) derivatives of thiophene carbaldehyde has shown good binding potential to the active site of α-glucosidase, suggesting their potential as anti-diabetic agents. researchgate.net Similarly, docking studies have been used to investigate the interaction of thiophene-based compounds with inflammatory targets like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov

Broadening the Spectrum of Biological Targets and Therapeutic Applications

Thiophene derivatives have long been recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Research into this compound and its analogues is focused on expanding their therapeutic potential by identifying new biological targets and exploring novel applications.

Recent studies have highlighted the potential of thiophene derivatives as inhibitors of enzymes such as urease and α-glucosidase. nih.govnih.govresearchgate.net For instance, certain 4-arylthiophene-2-carbaldehydes have demonstrated outstanding urease inhibition activity. nih.govnih.gov The ability of these compounds to inhibit multiple targets could be advantageous for the treatment of complex diseases.

The anti-inflammatory properties of thiophene-based compounds are a significant area of interest. nih.gov Derivatives of this compound could be designed as selective inhibitors of COX and LOX enzymes, which are key players in the inflammatory cascade. nih.gov Furthermore, the anticancer potential of thiophene derivatives is being actively investigated, with some compounds showing cytotoxicity against various cancer cell lines. researchgate.net

Future research will likely involve the screening of this compound derivatives against a wider range of biological targets, including kinases, proteases, and nuclear receptors. The development of targeted drug delivery systems could also enhance the therapeutic efficacy and reduce the side effects of these compounds.

Integration into Advanced Materials and Nanotechnology

The unique electronic and optical properties of the thiophene ring make it a valuable building block for the development of advanced materials and nanotechnologies. journalskuwait.org this compound can be utilized as a versatile precursor for the synthesis of functional polymers, dyes, and sensors.

Thiophene-based polymers are known for their conductivity and have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The polymerization of thiophene-2-carbaldehyde (B41791) derivatives can lead to the formation of polymers with tailored properties. journalskuwait.org For example, poly(thiophene-2-carbaldehyde) has been synthesized and characterized, demonstrating the potential for creating novel polymeric materials from this scaffold. journalskuwait.org

In the realm of nanotechnology, derivatives of thiophene-2-carbaldehyde are being explored for their use in fluorescent probes and sensors. ossila.com For instance, a derivative of 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde (B1602825) has been used to create a fluorescent probe for the detection of cyanide ions. ossila.com The aldehyde group provides a reactive handle for attaching the thiophene moiety to other molecules or surfaces, enabling the creation of functionalized nanoparticles and sensors.

Future research in this area will likely focus on the design and synthesis of novel thiophene-based materials with enhanced performance characteristics. This includes the development of more efficient conductive polymers, brighter and more stable fluorescent dyes, and highly sensitive and selective chemical sensors.

Pharmacokinetic and Pharmacodynamic Modeling for Drug Development

The successful development of a new drug requires a thorough understanding of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. Advanced modeling and simulation techniques are becoming increasingly important in predicting these properties and optimizing drug dosage regimens. mit.edu

While specific pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain, the principles of pharmacokinetic and pharmacodynamic modeling can be applied to its derivatives during the drug development process. These models can help to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its therapeutic and toxic effects.

Future directions in this area will involve the development of more sophisticated and accurate predictive models that can account for the complex interplay between a drug's physicochemical properties and its biological effects. The integration of these models into the drug discovery and development pipeline will be crucial for accelerating the translation of promising compounds from the laboratory to the clinic.

常见问题

Q. What are the established synthetic routes for 5-Acetylthiophene-2-carbaldehyde, and how can the Vilsmeier reaction be optimized?

The Vilsmeier reaction is a key method for synthesizing thiophene carbaldehydes. For example, 2-thiophenecarbaldehyde is produced via thiophene and dimethylformamide under Vilsmeier conditions . To optimize this for this compound:

- Reagent Ratios : Maintain a 1:1.2 molar ratio of thiophene derivative to phosphoryl chloride (POCl₃) to minimize side reactions.

- Temperature Control : Perform the reaction at 0–5°C initially, then gradually raise to 60°C to avoid exothermic decomposition.

- Workup : Neutralize excess POCl₃ with aqueous sodium acetate before extraction to isolate the aldehyde .

Q. What characterization techniques are essential for confirming the structure of this compound?

A multi-technique approach is critical:

- NMR Spectroscopy : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Acetyl groups show carbonyl signals at δ 190–210 ppm in ¹³C NMR .

- IR Spectroscopy : Look for C=O stretches at ~1680 cm⁻¹ (aldehyde) and ~1700 cm⁻¹ (acetyl) .

- X-ray Crystallography : For crystalline derivatives, hydrogen bonding patterns (e.g., C–H⋯O interactions) confirm supramolecular packing .

Advanced Research Questions

Q. How can oligomerization be mitigated during functionalization reactions of this compound?

Oligomerization, as observed in chloromethylation reactions of similar aldehydes , arises from polycondensation between aldehyde groups and reactive intermediates. To suppress this:

- Dilute Conditions : Use solvent systems like glacial acetic acid at <0.1 M concentration to reduce intermolecular interactions.

- Catalyst Modulation : Replace ZnCl₂ with milder Lewis acids (e.g., FeCl₃) to slow down polymerization kinetics .

- In Situ Monitoring : Track reaction progress via TLC or HPLC to terminate the reaction before oligomer dominance .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or IR shifts) often arise from impurities or tautomerism. A systematic approach includes:

- Cross-Validation : Compare NMR data with computed spectra (DFT simulations) to identify discrepancies .

- Derivatization : Convert the aldehyde to a stable oxime or hydrazone derivative to simplify spectral interpretation .

- Crystallographic Confirmation : Resolve ambiguities via single-crystal X-ray analysis, which provides unambiguous bond lengths and angles .

Q. What are the oxidation pathways of this compound, and how can byproducts be characterized?